(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(3-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-18(26)14-15-25-16-22(20-11-5-6-13-23(20)25)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18,26H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFMJFFDYLVSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018131 | |
| Record name | JWH 018 N-(3-hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936529-85-9 | |
| Record name | JWH 018 N-(3-hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable hydroxypentyl halide.
Formation of the Naphthoyl Group: The final step involves the acylation of the indole nitrogen with naphthoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Metabolic Hydroxylation
This compound undergoes cytochrome P450 (CYP)-mediated oxidation , producing hydroxylated metabolites. Key findings include:
-
Primary enzymes : CYP2C9 and CYP1A2 are major isoforms involved in oxidative metabolism of structurally similar naphthoylindole cannabinoids like JWH-018 .
-
Reaction sites : Hydroxylation occurs at the ω (terminal carbon) or ω-1 (penultimate carbon) positions of the alkyl side chain . For the 3-hydroxypentyl variant, further hydroxylation may occur at the 4-hydroxypentyl position, as observed in AM-2201 metabolites .
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Affinity data : Hydroxylated metabolites retain nanomolar affinity for CB₁ receptors (e.g., JWH-018 ω-OH: ) .
Table 1: CYP Isozyme Contributions to Oxidation
| Enzyme | Substrate | Metabolite Formed | (μM) |
|---|---|---|---|
| CYP2C9 | JWH-018/AM-2201 | ω-OH, ω-1-OH derivatives | 3.2–8.7 |
| CYP1A2 | JWH-018/AM-2201 | Indole-ring hydroxylation | 5.1–12.4 |
Glucuronidation
The hydroxyl group facilitates phase II conjugation via UDP-glucuronosyltransferases (UGTs):
-
Key UGT isoforms : UGT1A1, UGT1A3, UGT1A9, and UGT2B7 catalyze glucuronide formation .
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Kinetic parameters : For JWH-018, glucuronidation exhibits and .
Table 2: Glucuronidation Efficiency of Synthetic Cannabinoids
| Compound | UGT Isoform | (μM) | (nmol/min/mg) |
|---|---|---|---|
| JWH-018 (ω-OH derivative) | UGT1A1 | 18.5 | 1.1 |
| AM-2201 (4-OH-pentyl) | UGT2B7 | 16.3 | 0.9 |
Receptor Binding and Activity
Hydroxylated metabolites exhibit full agonism at CB₁ receptors:
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Functional activity : In GTPγS assays, metabolites show intrinsic efficacy exceeding Δ⁹-THC (e.g., JWH-018 5-OH: vs. Δ⁹-THC ) .
Table 3: Pharmacodynamic Parameters
| Metabolite | CB₁ (nM) | (% Δ⁹-THC) |
|---|---|---|
| (1-(5-OH-pentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | 2.1 | 162 |
| (1-(4-OH-pentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | 3.5 | 155 |
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying metabolites:
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Characteristic ions : Major fragments include m/z 127 (naphthoyl), 155 (indole), and 314 (side-chain cleavage) .
Stability and Degradation
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Hydrolysis : Labile under acidic conditions, forming indole-3-carboxylic acid derivatives .
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Photodegradation : Exposure to UV light generates naphthoquinone byproducts .
This compound’s reactivity is defined by CYP-mediated oxidation, UGT conjugation, and high CB₁ receptor efficacy. These pathways underscore its potential for prolonged pharmacological effects and detection challenges in forensic toxicology.
Scientific Research Applications
Chemical Properties and Structure
Pharmacological Studies
JWH-018 N-(3-hydroxypentyl) acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. Its pharmacological profile has made it a subject of study for understanding the effects of synthetic cannabinoids on the endocannabinoid system.
Key Findings:
- Agonistic Activity: JWH-018 exhibits high affinity for CB1 receptors, leading to psychoactive effects similar to those of THC, the active component of cannabis .
- Potential Therapeutic Uses: Research suggests that synthetic cannabinoids may have therapeutic potential in treating conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases .
Toxicology and Forensic Analysis
The presence of JWH-018 in biological samples has raised significant concerns regarding its safety and legal status. Forensic toxicology studies have focused on its metabolites and their detection in urine and blood samples.
Key Findings:
- Metabolite Stability: Studies indicate that JWH-018 metabolites remain stable in biological matrices, facilitating their detection in forensic investigations .
- Detection Methods: Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify JWH-018 and its metabolites in human specimens .
Long-term Stability Studies
Research has been conducted to assess the long-term stability of JWH-018 in stored biological samples. This is crucial for ensuring accurate forensic analysis over extended periods.
Key Findings:
- Samples stored at -30°C or -80°C showed varying stability over time, with some metabolites remaining detectable for several years .
Case Study 1: Forensic Toxicology Application
A study involving two subjects who consumed products containing JWH-018 demonstrated the compound's metabolic pathway. The analysis revealed glucuronidated conjugates of the compound excreted in urine, highlighting the importance of understanding its metabolism for forensic purposes .
Case Study 2: Clinical Implications
Research into synthetic cannabinoids like JWH-018 has provided insights into their potential risks. A clinical case reported adverse effects including severe anxiety and psychosis following consumption, emphasizing the need for regulation and further study into their safety profiles .
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to altered perception, mood, and cognition. The exact molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Average Mass | Substituent on Indole N-Alkyl Chain | Key Modifications |
|---|---|---|---|---|
| (1-(3-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | C24H23NO2* | ~365.45 | 3-Hydroxypentyl | Mid-chain hydroxylation |
| JWH-018 (1-Pentylindole-3-carbonyl-1-naphthalene) | C24H23NO | 341.45 | Pentyl (no hydroxyl) | Standard naphthoylindole |
| JWH-073 (1-Butylindole-3-carbonyl-1-naphthalene) | C23H21NO | 327.43 | Butyl (no hydroxyl) | Shorter alkyl chain |
| AM-2202 (1-(5-Hydroxypentyl) analog) | C24H23NO2 | 365.45 | 5-Hydroxypentyl | Terminal hydroxylation |
| AM-2201 (1-(5-Fluoropentyl) analog) | C24H22FNO | 375.44 | 5-Fluoropentyl | Terminal fluorine substitution |
| JWH-073 M5 (1-(4-Hydroxybutyl) metabolite) | C23H21NO2 | 343.42 | 4-Hydroxybutyl | Shorter chain, mid-chain hydroxylation |
Key Observations :
- Hydroxyl Position : The 3-hydroxypentyl substituent distinguishes this compound from AM-2202 (5-hydroxypentyl), which features terminal hydroxylation. Mid-chain hydroxylation may alter metabolic pathways compared to terminal modifications .
- Chain Length : Compared to JWH-073 (butyl chain), the pentyl chain in the target compound may enhance CB1 receptor affinity, as longer alkyl chains in JWH-018 (pentyl) correlate with higher potency .
Pharmacological and Metabolic Profiles
Receptor Binding Affinities:
- JWH-018 : Ki (CB1) = 4.5 nM; Ki (CB2) = 33.6 nM .
- JWH-073 : Lower CB1 affinity than JWH-018 due to shorter alkyl chain .
- Hydroxylated Metabolites : Hydroxylation (e.g., JWH-018 M5, JWH-073 M5) generally reduces receptor affinity but increases polarity, facilitating glucuronidation and excretion .
Metabolic Pathways :
- The 3-hydroxypentyl group in the target compound may undergo further oxidation or glucuronidation, similar to JWH-073 M5 (4-hydroxybutyl), which is conjugated by UDP-glucuronosyltransferases .
- Terminal hydroxylation (AM-2202) is associated with distinct oxidative metabolites, such as carboxylic acids (e.g., JWH-018 M6) .
Forensic and Toxicological Relevance
- Detection Challenges : Hydroxylated SCRAs like the target compound are often metabolized rapidly, requiring advanced analytical methods (e.g., LC-MS/MS) for detection in biological samples .
- Toxicity: Hydroxylation may reduce acute toxicity compared to non-hydroxylated SCRAs (e.g., JWH-018), but prolonged exposure risks remain due to reactive intermediate formation during metabolism .
- Prevalence : While AM-2202 and JWH-073 metabolites have been identified in forensic samples , the target compound’s prevalence is less documented, suggesting it may be a newer or less common analog.
Biological Activity
Overview
The compound (1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone , a synthetic cannabinoid, belongs to the naphthoylindole family and is recognized for its psychoactive properties. This compound features an indole core, a naphthalene ring, and a hydroxypentyl side chain, which are critical for its biological activity and interaction with cannabinoid receptors.
Chemical Structure
The structural formula of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | [1-(3-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone |
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 357.45 g/mol |
| InChI | InChI=1S/C24H23NO2/c26-16-7-1-6-15-25... |
The biological activity of this compound primarily stems from its ability to bind to cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes, including pain sensation, mood regulation, and immune function. The binding affinity and selectivity for these receptors are influenced by the unique hydroxypentyl side chain of the compound, which can enhance its psychoactive effects compared to similar compounds.
Biological Activity Studies
Research on the biological activity of this compound has focused on several areas:
1. Psychoactive Effects
Studies have shown that this compound exhibits significant psychoactive effects similar to those of THC (tetrahydrocannabinol), the primary active component of cannabis. Its potency in inducing psychoactive effects has been evaluated in various animal models.
2. Antibacterial Activity
Recent studies have explored the antibacterial properties of indole derivatives, including those with similar structures. For instance, derivatives with longer carbon chains (C5-C6) demonstrated increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest potential effectiveness.
3. Cytotoxicity
The cytotoxic effects of related indole compounds have been assessed using human cell lines. For example, certain derivatives exhibited IC50 values indicating cytotoxicity that varied with chain length; compounds with C6 chains showed significant cytotoxicity at lower concentrations . This suggests that this compound may also exhibit similar properties, warranting further investigation.
Comparative Analysis
To understand how this compound compares to other synthetic cannabinoids, a table summarizing key characteristics of similar compounds is provided below:
| Compound Name | Binding Affinity (CB1/CB2) | Psychoactive Potency | Antibacterial Activity |
|---|---|---|---|
| (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202) | High | High | Moderate |
| (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | Moderate | Moderate | Low |
| This compound | High | High | Unknown |
Case Studies
While specific case studies focusing solely on this compound are scarce, research into synthetic cannabinoids has often highlighted their potential therapeutic applications in pain management and neurological disorders. Ongoing studies aim to elucidate their pharmacokinetics and long-term effects on health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
